molecular formula C32H28N4O2Sn B11948627 4-(Dimethylamino)-4'-nitro-2-(triphenylstannyl)azobenzene CAS No. 200130-77-4

4-(Dimethylamino)-4'-nitro-2-(triphenylstannyl)azobenzene

Cat. No.: B11948627
CAS No.: 200130-77-4
M. Wt: 619.3 g/mol
InChI Key: AIZOSPZVQUUBAO-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-4’-nitro-2-(triphenylstannyl)azobenzene is a complex organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by their robust and reversible light-induced trans-cis isomerization about the N=N bond, making them valuable in various scientific and industrial applications .

Preparation Methods

Chemical Reactions Analysis

4-(Dimethylamino)-4’-nitro-2-(triphenylstannyl)azobenzene undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as a molecular switch due to its efficient cis-trans isomerization.

    Biology: Employed in studies involving photoresponsive materials.

    Medicine: Investigated for its potential in drug delivery systems.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-4’-nitro-2-(triphenylstannyl)azobenzene involves its ability to undergo trans-cis isomerization upon exposure to light. This process is facilitated by the N=N bond, which allows for reversible changes in the molecular structure. The molecular targets and pathways involved include the CNN bend and torsional coordinates such as CCNN, CNNC, and NNCC .

Comparison with Similar Compounds

Similar compounds to 4-(Dimethylamino)-4’-nitro-2-(triphenylstannyl)azobenzene include:

These compounds share similar structural motifs but differ in their substituents, which can significantly impact their chemical properties and applications.

Properties

CAS No.

200130-77-4

Molecular Formula

C32H28N4O2Sn

Molecular Weight

619.3 g/mol

IUPAC Name

N,N-dimethyl-4-[(4-nitrophenyl)diazenyl]-3-triphenylstannylaniline

InChI

InChI=1S/C14H13N4O2.3C6H5.Sn/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(10-6-12)18(19)20;3*1-2-4-6-5-3-1;/h3,5-10H,1-2H3;3*1-5H;

InChI Key

AIZOSPZVQUUBAO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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